Cas no 41358-95-6 (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine)

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine is a heterocyclic organic compound featuring a fused bicyclic structure with an amine functional group. Its saturated cyclohexane ring enhances stability, while the diazole moiety offers versatility in synthetic applications. This compound is particularly valuable as a building block in medicinal chemistry, where it serves as a precursor for the development of pharmacologically active molecules, including kinase inhibitors and CNS-targeting agents. Its rigid scaffold allows for precise structural modifications, making it useful in drug discovery and agrochemical research. The compound’s high purity and well-defined reactivity profile ensure consistent performance in organic synthesis and industrial applications.
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine structure
41358-95-6 structure
Product Name:4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine
CAS No:41358-95-6
MF:C7H11N3
MW:137.182340860367
CID:1112256
PubChem ID:12365851
Update Time:2025-06-10

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-1H-Benzimidazol-2-amine
    • 4,5,6,7-tetrahydro-1H-benzoimidazol-2-ylamine
    • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine
    • SCHEMBL12134788
    • F1913-0048
    • 41358-95-6
    • AKOS006341108
    • D75448
    • EN300-152712
    • OEGHVQOUVYCTII-UHFFFAOYSA-N
    • DB-348900
    • CS-0093744
    • SCHEMBL214394
    • 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
    • Inchi: 1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10)
    • InChI Key: OEGHVQOUVYCTII-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC2=C1CCCC2

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.7Ų

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine Pricemore >>

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Additional information on 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine

4,5,6,7-Tetrahydro-1H-1,3-Benzodiazol-2-Amine: A Comprehensive Overview

The compound with CAS No. 41358-95-6, commonly referred to as 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique structural properties and diverse applications. The benzodiazole framework itself is a bicyclic structure consisting of a benzene ring fused with a diazole ring, and the tetrahydro derivative further enhances its versatility by introducing saturated rings that can influence its electronic properties and reactivity.

Recent studies have highlighted the potential of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine in various chemical reactions and material synthesis. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of the amine group in the molecule makes it particularly useful in these applications due to its ability to coordinate with metal ions. This property has been leveraged in the development of porous materials with high surface areas, which are valuable in gas storage and catalysis.

In addition to its role in materials science, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine has also been investigated for its potential in medicinal chemistry. The benzodiazole core is known for its bioactivity and ability to interact with biological targets such as enzymes and receptors. Recent research has focused on modifying the tetrahydrobenzodiazole structure to enhance its pharmacokinetic properties and improve its efficacy as a drug candidate. For example, studies have shown that substituting the amine group with other functional groups can significantly alter the molecule's solubility and bioavailability.

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields. One common approach involves the cyclization of an appropriate diamine derivative under acidic or basic conditions. The resulting product is then subjected to hydrogenation or other reducing agents to achieve the tetrahydro structure. Researchers have also explored alternative synthetic routes using transition metal catalysts to improve reaction efficiency and selectivity.

From an environmental perspective, 4,5,6,7-tetrahydro-1H-1

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